molecular formula C9H6ClNO B1603286 5-chloroisoquinolin-1(2H)-one CAS No. 24188-73-6

5-chloroisoquinolin-1(2H)-one

Cat. No. B1603286
CAS RN: 24188-73-6
M. Wt: 179.6 g/mol
InChI Key: GICPXUYMHMNYAJ-UHFFFAOYSA-N
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Description

5-Chloroisoquinolin-1(2H)-one, also known as 5-Cl-IQ, is an organic compound with the molecular formula C9H5ClNO. It is a member of the isoquinolyl family and is an important starting material for the synthesis of a variety of pharmaceuticals, including anxiolytics, anti-inflammatory agents, and anti-depressants. 5-Cl-IQ has been widely studied in the past two decades due to its unique structure and wide range of applications.

Scientific Research Applications

Chemosensing of Metal Ions

5-Chloro-8-methoxyquinoline, a compound related to 5-chloroisoquinolin-1(2H)-one, demonstrates a selective response to Cd^2+ ions, as evidenced by a significant increase in fluorescence. This characteristic suggests its potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Metal Ion Selectivity and Binding

Substituted 5-chloro-8-hydroxyquinoline (CHQ) ligands exhibit distinct metal ion selectivities. For instance, one ligand forms very stable complexes with Mg(2+), Ca(2+), Cu(2+), and Ni(2+) but not with alkali metal ions, indicating its relevance in applications like analytical determinations in dilute solutions and in the presence of other cations (Bordunov et al., 1996).

Antiviral Properties

Chloroquine, a 9-aminoquinoline and an analog of 5-chloroisoquinolin-1(2H)-one, has been studied for its antiviral properties against various viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects, like suppressing the production of certain inflammatory cytokines, highlight its potential in managing viral diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).

Synthesis of Novel Compounds

1-chloro-5-nitroisoquinoline, synthesized from 1-chloroisoquinoline, has led to the development of novel acyl transfer catalysts. These new compounds, with their unique properties, contribute to the advancement in the field of organic synthesis (Chen Pei-ran, 2008).

PARP Inhibition for Disease Treatment

5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), derived from 1-chloroisoquinoline, shows efficacy in various models of diseases such as ischemic disorders, myocardial infarction, and arthritis. Its role in down-regulating NF-κB activity and the expression of cytokines and adhesion molecules, makes it valuable in studying the roles of PARPs in health and diseases (Threadgill, 2015).

Antimicrobial Activity

Novel compounds synthesized from 2-chloroquinolin-3-yl show promising antimicrobial effects against various bacterial and fungal strains. These findings are significant for the development of new antimicrobial agents (Desai et al., 2011).

properties

IUPAC Name

5-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICPXUYMHMNYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619522
Record name 5-Chloroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloroisoquinolin-1(2H)-one

CAS RN

24188-73-6
Record name 5-Chloroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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